Angustifoline

Description

Contextualization of Quinolizidine (B1214090) Alkaloids within Natural Products Chemistry and Chemical Biology

Quinolizidine alkaloids (QAs) represent a significant class of nitrogen-containing natural products characterized by the presence of a quinolizidine ring system or its derivatives researchgate.netnih.govnih.govnih.govchemtunes.comncats.io. These compounds are broadly distributed across various biological kingdoms, primarily found in terrestrial plants, particularly within the Leguminosae (Fabaceae) family, with a notable presence in the Lupinus genus (lupins) researchgate.netnih.govnih.govnih.govchemtunes.combiorxiv.org. Beyond plants, QAs have also been isolated from animals, such as amphibians, and numerous marine organisms, including sponges and tunicates, highlighting their diverse natural origins researchgate.netchemtunes.comncats.ionih.gov.

In the realm of chemical biology, QAs are recognized for their crucial ecological roles, predominantly serving as chemical defenses against herbivores due to their bitter taste and inherent toxicity nih.govchemtunes.combiorxiv.orgnih.gov. Their structural complexity and stereochemical diversity offer fertile ground for investigations into synthetic methodologies and structure-activity relationships nih.gov. Furthermore, QAs exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them subjects of interest in pharmaceutical research and drug discovery researchgate.netchemtunes.comncats.ionih.govmetabolomicsworkbench.org. The biosynthesis of QAs in plants initiates from the amino acid L-lysine, which is decarboxylated to yield cadaverine (B124047), a key precursor for the quinolizidine skeleton nih.govnih.govchemtunes.combiorxiv.org.

Overview of Angustifoline's Significance in Scientific Inquiry

This compound (B156810) is a specific quinolizidine alkaloid with the molecular formula C14H22N2O norman-network.comfishersci.fi. It is naturally occurring in several plant species, including Lupinus angustifolius (narrow-leafed lupin), Ormosia krugii, Ormosia jamaicensis, and Dermatophyllum secundiflorum fishersci.finih.gov. Its presence in Lupinus angustifolius is particularly noteworthy, as this species is a valuable leguminous crop chem960.com.

This compound has garnered scientific attention due to its reported biological activities. Research findings indicate its activity against gram-positive bacteria. Furthermore, investigations into its effects on human colon cancer cells (COLO-205) have revealed its capacity to induce dose- and time-dependent cytotoxicity. This cytotoxic effect is associated with the induction of autophagy, mitochondrial-mediated apoptosis, suppression of cell invasion and migration, and stimulation of G2/M cell cycle arrest in these cancer cells chem960.com. These findings underscore this compound's significance as a compound with potential biological relevance, prompting further scientific inquiry into its mechanisms and applications.

Scope and Research Imperatives for this compound Investigations

The ongoing investigations into this compound are multifaceted, encompassing its chemical properties, biological activities, and ecological implications. A significant area of research revolves around understanding its biosynthesis and accumulation within plants, particularly in Lupinus species, where it co-occurs with other QAs nih.govbiorxiv.orgnih.gov. Elucidating the complete biosynthetic pathways of QAs, including this compound, remains an important research imperative, as knowledge in this area is still fragmentary nih.govbiorxiv.org. This understanding is crucial for potential applications in plant breeding, such as developing low-alkaloid varieties of lupins for improved food and feed quality, while also considering the role of QAs in plant defense chem960.com.

Further research is also directed towards exploring the full spectrum of this compound's biological activities and its underlying molecular mechanisms. While initial findings point to antimicrobial and anticancer properties, comprehensive studies are needed to fully characterize its pharmacological potential. Additionally, the environmental fate and ecotoxicological relevance of QAs, including this compound, are emerging areas of investigation, particularly concerning their mobility in agricultural drainage water and potential as aquatic micropollutants. The diverse occurrences and reported bioactivities of this compound necessitate continued rigorous scientific inquiry to fully harness its potential in various fields, from natural product chemistry to biotechnology.

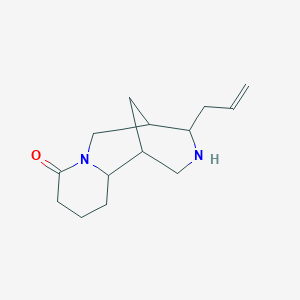

Structure

3D Structure

Properties

IUPAC Name |

10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIPIBIDDZPDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Angustifoline

Botanical Distribution and Diversity of Angustifoline-Producing Species

This compound (B156810) is a prominent secondary metabolite with a notable presence in several plant families, primarily known for its occurrence in the Lupinus genus.

Occurrence within Lupinus Genus (e.g., L. angustifolius, L. albus, L. luteus genotypes)

The Lupinus genus, comprising over 500 taxa within the Leguminosae (Fabaceae) family, is a significant source of quinolizidine (B1214090) alkaloids (QAs), often referred to as "lupin alkaloids" wikipedia.orguni.lu. This compound is a characteristic alkaloid within this genus.

Lupinus angustifolius (narrow-leafed lupin) is particularly recognized for its higher abundance of this compound. For instance, this compound was identified as the main alkaloid in L. angustifolius cv. Tango, with its content being more than double that recorded in L. albus wikidata.org. In L. angustifolius seeds, this compound typically constitutes 10-15% of the total alkaloid content, alongside major alkaloids like lupanine (B156748) (65-75%) and 13-hydroxylupanine (B1673957) (10-15%) uni.lu.

While quinolizidine alkaloid profiles are distinct for each Lupinus species, the exact composition can vary significantly based on factors such as tissue type, accession, developmental stage, growth conditions, and even time of day wikipedia.orgfishersci.cauni.lu. For example, lupanine is generally the most abundant QA in L. albus and L. angustifolius, whereas sparteine (B1682161) is abundant in L. luteus massbank.eu. Sweet lupin varieties of L. angustifolius typically exhibit alkaloid levels below 0.05%, while bitter varieties can have levels between 1.5% and 4% uni.lu.

The following table summarizes the general alkaloid profiles in commercially relevant Lupinus species:

| Lupinus Species | Characteristic Major Quinolizidine Alkaloids |

| L. angustifolius | Lupanine, 13-hydroxylupanine, this compound, Isolupanine uni.luctdbase.org |

| L. albus | Lupanine, 13-hydroxylupanine, Albine, Multiflorine wikidata.orgmassbank.eufishersci.pt |

| L. luteus | Lupinine, Sparteine, Ammodendrine, Gramine (indole alkaloid) uni.lufishersci.camassbank.eu |

| L. mutabilis | Sparteine, Lupanine, Ammodendrine fishersci.camassbank.eu |

Presence in Other Plant Families (e.g., Epilobium angustifolium and this compound A)

Beyond the Lupinus genus, this compound has also been reported in other plant species. Notably, it is found in Epilobium angustifolium L., commonly known as fireweed or rosebay willowherb nih.govwikipedia.orgnorman-network.comresearchgate.net. This herbaceous perennial plant is widespread across the temperate Northern Hemisphere, including North America and Eurasia, and is often a pioneer species in disturbed areas like burned forests nih.govwikipedia.orgnorman-network.comresearchgate.net. While the specific compound "this compound A" was mentioned in the prompt, search results primarily indicate the presence of this compound itself in Epilobium angustifolium, without distinguishing a separate compound specifically named "this compound A" with a unique PubChem CID.

Intra-Species Chemodiversity and this compound Accumulation Patterns

The chemodiversity within Lupinus species is significant, with alkaloid profiles being highly characteristic for each species but also subject to considerable intra-species variation wikipedia.orgfishersci.cauni.lu. This variability is influenced by genetics, environmental conditions, and developmental stages of the plant wikipedia.orgfishersci.ca.

Quinolizidine alkaloids, including this compound, are primarily synthesized in the aerial green parts of the plant, particularly in the chloroplasts of leaves wikidata.orgfishersci.ptnih.gov. From their synthesis sites, these nitrogen-rich metabolites are translocated via the phloem to other parts of the plant, accumulating notably in the seeds as they mature wikidata.orgfishersci.ptnih.govmetabolomicsworkbench.org. Seeds serve as a major storage site for QAs, functioning both as a defense mechanism against herbivores and as a nitrogen source for seedling growth nih.govmetabolomicsworkbench.org. During seed germination, QAs are metabolized and mobilized from the cotyledons to the roots nih.gov.

Studies have shown that total QA levels can exhibit high variability even within the same species and brand of lupin products. For instance, in L. albus flour samples, total QA concentrations ranged from 307 to 1414 mg/kg in one brand and from 129 to 550 mg/kg in another fishersci.pt. This highlights the complex interplay of factors influencing alkaloid accumulation patterns.

Precursors and Enzymatic Cascade in this compound Biosynthesis

The biosynthesis of quinolizidine alkaloids, including this compound, follows a well-defined enzymatic cascade, originating from a primary amino acid precursor.

L-Lysine as the Primary Biosynthetic Precursor

L-Lysine serves as the fundamental primary precursor for the biosynthesis of all quinolizidine alkaloids wikipedia.orgwikidata.orgfishersci.canih.govhmdb.casynhet.comnih.gov. This amino acid provides the carbon and nitrogen atoms necessary for the construction of the characteristic quinolizidine ring system. The synthesis of QAs predominantly occurs in the chloroplasts of leaves, although biosynthesis can also take place to a lesser extent in hypocotyls, stems, and pods nih.gov.

Cadaverine (B124047) Formation via Lysine (B10760008) Decarboxylase (LDC) Activity

The initial and crucial step in the quinolizidine alkaloid biosynthetic pathway is the decarboxylation of L-lysine to form the diamine cadaverine (1,5-diaminopentane) wikidata.orgfishersci.canih.govhmdb.casynhet.comnih.govnih.govbiotreks.org. This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) (EC 4.1.1.18) fishersci.canih.govhmdb.casynhet.comnih.govnih.govnih.gov.

Cadaverine is a key intermediate; three units of cadaverine are ultimately utilized to construct the tetracyclic quinolizidine skeleton synhet.com. Following its formation, cadaverine undergoes oxidative deamination, a process putatively catalyzed by a copper amine oxidase (CuAO), to yield 5-aminopentanal (B1222117) fishersci.canih.gov. This 5-aminopentanal then spontaneously cyclizes to form the Δ1-piperideine Schiff base, which serves as a precursor for the more complex tetracyclic quinolizidine alkaloids fishersci.canih.gov.

The biosynthetic pathway for quinolizidine alkaloids can be summarized as follows:

L-Lysine Cadaverine 5-Aminopentanal Δ1-Piperideine Schiff Base this compound and other Quinolizidine Alkaloids fishersci.canih.gov.

Role of Copper Amine Oxidase (CuAO) in Intermediate Oxidation

Following the decarboxylation of L-lysine to cadaverine, the next critical step in the biosynthetic pathway involves the oxidative deamination of cadaverine to 5-aminopentanal. uni.ludsmz.deuni.lunih.govnih.govnih.gov This reaction is specifically catalyzed by copper amine oxidase (CAO) enzymes. uni.ludsmz.deuni.lunih.govnih.gov Subsequently, 5-aminopentanal spontaneously undergoes cyclization to form Δ¹-piperideine, a key intermediate. uni.luuni.lu In Lupinus angustifolius, the copper amine oxidase (LaCAO) has been identified as a strong candidate for the second enzyme in the quinolizidine alkaloid pathway, exhibiting a low Michaelis constant (Km) value for cadaverine, which supports its crucial role in this oxidative step. dsmz.dewikipedia.org Generally, CuAOs demonstrate specificity for diamines such as putrescine and cadaverine, catalyzing their oxidation at the primary amino group. uni.lu

Subsequent Cyclization and Ring Formation

The Δ¹-piperideine intermediate is pivotal for the formation of both bicyclic (e.g., lupinine) and tetracyclic quinolizidine alkaloids (e.g., sparteine, lupanine, multiflorine). uni.luuni.lu The cyclization process involves the dimerization of Δ¹-piperideine. uni.luuni.lu This dimerization occurs under physiological pH conditions within the plant, typically ranging from 6.5 to 7.0, and exhibits stereoselectivity, leading to the formation of specific intermediates such as (2′R,3′R)-tetrahydroanabasine. uni.lu The tetracyclic quinolizidine alkaloid skeleton is believed to originate from a diiminium cation precursor. uni.lu Research into the exact mechanisms for the formation of the quinolizidine intermediate and the tetracyclic di-iminium cation intermediate from Δ¹-piperideine has led to various hypotheses, with some models suggesting a reaction between tetrahydroanabasine and Δ¹-piperideine. uni.lu Notably, in certain sweet lupin varieties, the biosynthetic step(s) responsible for the ring closure that forms the initial cyclic alkaloid, lupanine, from cadaverine are presumed to be blocked. uni.lumitoproteome.org

Post-Cyclization Modifications and Diversification Pathways

Once the fundamental quinolizidine alkaloid core, such as sparteine or lupanine, has been formed, a broad spectrum of related quinolizidine alkaloids is generated through subsequent tailoring reactions. uni.luuni.lu These modifications encompass processes such as oxidation, dehydrogenation, hydroxylation, acylation, and methylation. uni.lu this compound itself is biosynthetically derived from (-)-sparteine. uni.lu Specifically, (+)-lupanine, which shares structural similarities with a proposed intermediate, is considered a logical substrate for the oxidative cleavage of its piperidine (B6355638) ring, leading to the production of (-)-angustifoline. nih.gov Further diversification can occur, with this compound derivatives potentially featuring an allyl group substitution at the C-13 position. uni.lufishersci.ca

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other quinolizidine alkaloids, is subject to complex regulatory mechanisms that involve both molecular and genetic controls, as well as environmental and developmental influences.

Molecular and Genetic Regulation Mechanisms

Quinolizidine alkaloid biosynthesis is under precise genetic control. uni.luuni.lu Studies in Lupinus angustifolius have indicated that the transcriptional regulation of key genes, including lysine decarboxylase (LDC) and copper amine oxidase (CAO), plays a significant role in controlling the pathway. uni.lu The contrasting alkaloid content observed between bitter and sweet varieties of Lupinus angustifolius serves as an important experimental model for investigating the molecular regulation of alkaloid biosynthesis. uni.lumitoproteome.org In sweet lupin plants, the enzymatic step(s) responsible for the ring closure that forms the initial cyclic alkaloid, lupanine, from cadaverine are thought to be inhibited, suggesting that the gene(s) encoding these enzymes might be repressed, possibly at a post-transcriptional level. uni.lumitoproteome.org

The plant hormone jasmonic acid (JA) signaling pathway has been demonstrated to influence the regulation of QA biosynthesis in bitter narrow-leafed lupin. Treatment with methyl jasmonate (MeJA) has been shown to increase the levels of this compound and 13-hydroxylupanine. lipidmaps.orgnih.gov Furthermore, RAP2-7 has been identified as a putative regulatory gene for QA biosynthesis and accumulation in the aerial tissues of L. angustifolius, with a specific amino acid substitution (S196R) being linked to the bitter/sweet phenotype. nih.govfishersci.ca

Environmental and Developmental Influences on Biosynthetic Flux

The biosynthetic flux of quinolizidine alkaloids is significantly influenced by both developmental stages and environmental conditions. uni.lulipidmaps.orguni.lunih.govuni.lunih.govnih.gov The concentration and composition of QAs can vary depending on the specific tissue type, plant accession, developmental stage, prevailing growth conditions, and even the time of day. uni.lu

Quinolizidine alkaloid biosynthesis primarily occurs in the chloroplasts of leaves. uni.lulipidmaps.orgnih.govnih.gov However, biosynthesis also takes place, albeit to a lesser extent, in other plant parts such as hypocotyls, stems, and pods. uni.lunih.gov Once synthesized, these alkaloids are transported via the phloem and subsequently stored in the vacuoles of various plant organs, including epidermal tissues and seeds. uni.luuni.lunih.gov During seed germination, QAs are metabolized and mobilized, and de novo biosynthesis is activated during the early development of plantlets in a species-specific manner. uni.lu

Environmental factors, including temperature, drought stress, and light exposure, have been shown to enhance QA biosynthesis and accumulation. nih.govuni.lu Light, in particular, plays a crucial regulatory role, stimulating QA synthesis during the day and leading to lower levels at night. This diurnal rhythm is attributed to the light-regulated activity of enzymes like lysine decarboxylase, which functions optimally at a pH of 8, a condition achieved in the chloroplast stroma under light. lipidmaps.orgnih.govnih.gov External factors such as the presence of pathogens and mechanical wounding can also alter QA levels, underscoring their role as a chemical defense mechanism. Bitter lupins, characterized by their higher QA concentrations, exhibit reduced susceptibility to such stressors. nih.gov

Subcellular Localization of Biosynthetic Enzymes and Pathways

The primary site of quinolizidine alkaloid biosynthesis is the chloroplasts of leaves. uni.lulipidmaps.orgnih.govnih.gov The initial enzymatic step, catalyzed by LDC, is also believed to occur within these organelles. uni.lulipidmaps.orgnih.gov Following their production, QAs are transported through the phloem and are ultimately stored in the vacuoles of various plant organs. nih.gov While the most significant biosynthetic steps are concentrated in aerial tissues, it is plausible that the entire pathway is not exclusively confined to these tissues. lipidmaps.org In the broader context of plant alkaloid biosynthesis, studies on other alkaloid classes, such as monoterpenoid indole (B1671886) alkaloids, suggest that early biosynthetic steps can occur in plastids, with later enzymatic reactions taking place in the cytosol, necessitating transport between different cellular compartments. nih.gov

Synthetic Strategies and Chemical Derivatization of Angustifoline

Semi-Synthesis and Structural Modification of Angustifoline (B156810) Scaffolds

Exploration of Heterocyclic Derivatives

The exploration of heterocyclic derivatives of this compound involves modifying its existing ring systems or introducing new heterocyclic moieties. While specific detailed synthetic pathways for a broad range of this compound heterocyclic derivatives are not extensively documented in the provided search results, the general principles of alkaloid derivatization apply. For instance, quinolizidine (B1214090) alkaloids can undergo modifications such as oxygenation, dehydrogenation, glycosylation, and acylation alfa-chemistry.comfishersci.caresearchgate.net. The C-13 position of this compound (161) can be substituted with an allyl group, leading to various derivatives alfa-chemistry.com. The synthesis of N-acyl derivatives of other alkaloids, such as anabazine and cytisine, via acylation reactions with various carbonyl chlorides, illustrates a general strategy for introducing new heterocyclic fragments or modifying existing nitrogen-containing rings biotreks.org. The successful asymmetric synthesis of N-methylthis compound also demonstrates the potential for creating diverse derivatives through targeted synthetic routes nih.gov. These strategies aim to alter the chemical and physical properties of the parent compound, potentially leading to new compounds with distinct characteristics.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Biocatalysis, which involves the use of enzymes or microbial cells in chemical transformations, is increasingly recognized as a powerful tool in the synthesis of complex natural products, including alkaloids synhet.comwikipedia.org. This approach offers several advantages over traditional chemical synthesis, such as high chemo-, regio-, and stereoselectivity, the ability to operate under mild conditions (e.g., non-extreme pH and temperatures), and reduced generation of toxic waste products synhet.comadvancedchemtech.comwikipedia.org. The integration of biocatalysis can lead to shorter synthetic routes and a decreased need for protective groups synhet.com.

Enzymatic Routes for Specific this compound Modifications

This compound is an integral part of the quinolizidine alkaloid (QA) biosynthetic pathway in plants, particularly in Lupinus angustifolius (narrow-leafed lupin). The biosynthesis of QAs commences with the decarboxylation of L-lysine to cadaverine (B124047), a reaction catalyzed by lysine (B10760008) decarboxylase (LDC) fishersci.ca. Subsequently, cadaverine is oxidized to 1-piperideine (B1218934) by enzymes such as copper amine oxidase (CAO) fishersci.ca.

A key enzymatic step in the formation of this compound involves the oxidative piperidine (B6355638) ring cleavage of (+)-lupanine. A 2-oxoglutarate-dependent dioxygenase (2OGD) enzyme has been identified that catalyzes this specific transformation, yielding (-)-angustifoline. This demonstrates a precise enzymatic route for the conversion of one quinolizidine alkaloid (lupanine) into another (this compound) within the plant's metabolic machinery. Further modifications of QA backbones, including those related to this compound, can occur through enzymatic activities such as oxygenation, dehydrogenation, and acylation, mediated by enzymes like acyltransferases that add tigloyl groups alfa-chemistry.comfishersci.caresearchgate.net.

Integration of Biocatalysis in Synthetic Pathways

The integration of biocatalysis into synthetic pathways for alkaloids can be achieved through several strategic approaches:

Biocatalytic Preparation of Chiral Building Blocks: Enzymes can be employed to synthesize chiral precursors that are then used in subsequent chemical steps to build the target alkaloid synhet.com. This allows for the creation of a wide range of chiral building blocks tailored to specific target structures synhet.com.

Biocatalytic Kinetic Resolution, Desymmetrization, or Deracemization: Biocatalysts can be used to selectively transform one enantiomer from a racemic mixture or to desymmetrize prochiral substrates, leading to enantiomerically enriched or pure alkaloids synhet.com. This is particularly valuable given the often complex stereochemistry of natural products.

Direct Construction of Alkaloids via Biocatalytic C-N and/or C-C Bond Formation: Enzymes can directly facilitate the formation of crucial carbon-nitrogen and carbon-carbon bonds in the asymmetric key steps of alkaloid synthesis synhet.com. Advances in amine biocatalysis have significantly expanded these opportunities synhet.com.

The development of multi-step enzymatic processes and integrated chemoenzymatic cascades exemplifies the sophisticated integration of biocatalysis. These systems aim for high selectivity and productivity, reducing the need for harsh reaction conditions and minimizing byproduct formation wikipedia.org. Such integrated approaches are crucial for streamlining the synthesis of complex natural products like this compound and its derivatives, moving towards more sustainable and efficient chemical manufacturing.

Pharmacological Actions and Molecular Mechanistic Studies of Angustifoline Preclinical & in Vitro

Antimicrobial Research Aspects

Angustifoline (B156810) and extracts containing it have demonstrated notable antimicrobial activities against various pathogenic microorganisms, encompassing both fungal and bacterial strains.

This compound, as a quinolizidine (B1214090) alkaloid (QA), has been investigated for its antifungal properties. Extracts from Epilobium angustifolium, which contain this compound A, have shown antimycotic effects against fungi such as Microsporum canis, Trichophyton tonsurans, and Arthroderma spp. researchgate.net. Furthermore, quinolizidine-rich extracts (QREs) derived from various Lupinus species, which include this compound, have exhibited antifungal activity against Fusarium oxysporum (Fox) researchgate.netacs.org. Specifically, this compound, alongside other QAs like matrine, 13α-hydroxylupanine, and 17-oxolupanine, has been identified as contributing to the inhibitory effects against F. oxysporum mycelial growth researchgate.net. Alkaloid extracts from Lupinus angustifolius have also shown activity against Aspergillus niger and Candida albicans mdpi.com.

While the antifungal activity of this compound-containing extracts and the broader class of quinolizidine alkaloids is evident, the precise molecular mechanism of action for isolated this compound against specific fungi like Fusarium oxysporum or Aspergillus niger is not extensively detailed in current research. General mechanisms of action for antifungal agents often involve targeting the fungal cell membrane by inhibiting ergosterol (B1671047) synthesis or increasing membrane permeability, disrupting cell wall synthesis, or interfering with DNA and RNA synthesis [5, 7, previous turn]. Further dedicated studies are needed to elucidate the specific pathways through which this compound exerts its antifungal effects.

Table 1: Antifungal Activity of this compound-Containing Extracts

| Source of Extract | Fungal Species Tested | Observed Activity | Key Compounds Mentioned (if applicable) | Reference |

| Epilobium angustifolium | Microsporum canis, Trichophyton tonsurans, Arthroderma spp. | Antimycotic effects | This compound A (alkaloid), polyphenols (tannins, flavonoids) | researchgate.net |

| Lupinus species (QREs) | Fusarium oxysporum | Mycelial growth inhibition (>50% at maximum concentration); fungistatic activity (except L. polyphyllus QRE, which was fungicidal) | This compound, matrine, 13α-hydroxylupanine, 17-oxolupanine | researchgate.netacs.org |

| Lupinus angustifolius | Aspergillus niger, Candida albicans | Antimicrobial activity | This compound (alkaloid) | mdpi.com |

This compound has demonstrated antibacterial efficacy against a range of bacterial pathogens. Isolated from Lupinus angustifolius L., this compound exhibits antimicrobial properties, including bacteriostatic effects against several bacteria [6, previous turn].

Studies on Epilobium angustifolium extracts, which contain this compound A, reveal activity against both Gram-positive and Gram-negative bacteria [2, 19, previous turn]. Gram-positive bacteria generally showed greater susceptibility to these extracts compared to Gram-negative strains [2, 12, previous turn].

Table 2: Antibacterial Spectrum and Efficacy of this compound/Angustifoline-Containing Extracts

| Source of this compound | Bacterial Strains Tested | Observed Efficacy | Reference |

| Isolated this compound (from Lupinus angustifolius L.) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Bacillus thuringiensis | Bacteriostatic effects | [6, previous turn] |

| Epilobium angustifolium extracts (containing this compound A) | Gram-positive: Staphylococcus aureus, Bacillus cereus, Micrococcus luteusGram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii | Active against both Gram-positive and Gram-negative strains; greater susceptibility for Gram-positive bacteria. Strong antibacterial effect recorded for listed strains. | [2, 12, 19, previous turn] |

Other Investigated Biological Modulations

Research has explored various other biological modulations associated with this compound or the plant extracts from which it is derived. However, direct evidence for the specific molecular mechanisms of isolated this compound in these areas is limited in the provided literature.

Extracts of Epilobium angustifolium, a source of this compound A, have been found to possess strong anti-inflammatory effects researchgate.netresearchgate.net. These effects are often attributed to the complex phytocomplex within the extracts, including compounds like oenothein B and various flavonoids, which can modulate inflammatory mediators and pathways such as NF-κB and MAPK [1, 5, 6, 9, 14, previous turn]. For instance, a butanol extract (BUE) from E. angustifolium demonstrated therapeutic effects against benign prostatic hyperplasia (BPH) by down-regulating androgen levels, suppressing NF-κB expression, and alleviating inflammatory responses and oxidative stress researchgate.net. While this compound is a component of these extracts, direct evidence specifically detailing the anti-inflammatory pathways modulated by isolated this compound is not explicitly available in the reviewed sources. The broader class of alkaloids, to which this compound belongs, is recognized for its anti-inflammatory potential [6, previous turn].

Quinolizidine alkaloids (QAs), as a class of natural compounds, have been reported to exhibit antiviral activities against various viral infections, including hepatitis B and C viruses, nonhuman influenza virus (H3N2), enterovirus EV-71, coxsackie B virus, and human herpesvirus-6 [12, 15, 21, previous turn]. These antiviral actions can involve targeting cellular and viral components, inhibiting viral replication, or affecting protein synthesis [4, previous turn]. Despite this compound being a QA, direct evidence specifically demonstrating the antiviral activity or the underlying molecular mechanisms of isolated this compound itself is not provided in the current research.

The class of quinolizidine alkaloids (QAs) has been noted for its antiacetylcholinesterase activity [12, 21, previous turn]. Anticholinesterase agents function by inhibiting the acetylcholinesterase enzyme, which leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) and a prolongation of its action within the nervous system [10, 11, 13, previous turn]. In one study, this compound was identified among other compounds in an alkaloid extract from Carica papaya leaf, and this extract demonstrated anticholinesterase properties researchgate.net. However, this finding is within the context of an extract containing multiple alkaloids, and the specific contribution or isolated anticholinesterase mechanism of this compound itself is not definitively established in the provided information.

Advanced Analytical Methodologies for Angustifoline Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating angustifoline (B156810) from intricate mixtures and for its subsequent quantification. These techniques leverage differential affinities for stationary and mobile phases to achieve separation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), has emerged as a highly effective and widely adopted method for the rapid and simultaneous quantification of quinolizidine (B1214090) alkaloids (QAs), including this compound, in various matrices such as Lupinus angustifolius L. seeds and processed food products. researchgate.netnih.govmdpi.com The development and validation of these methods typically adhere to international guidelines, such as those established by the Food and Drug Administration (FDA), to ensure reliability and robustness. mdpi.comresearchgate.net

Key validation parameters assessed during method development include the limit of detection (LOD), limit of quantification (LOQ), linearity, carry-over, matrix effect, recovery, accuracy, and precision. mdpi.comresearchgate.net For this compound, a UPLC-MS/MS method has reported a low LOD of 0.503 µg mL⁻¹ and an LOQ of 1.509 µg mL⁻¹. nih.gov The linearity, expressed as the coefficient of determination (R²), for this compound has been demonstrated to be as high as 0.9997, indicating excellent correlation between concentration and detector response. nih.gov The efficacy of these methods is further supported by satisfactory recovery values and minimal matrix interference, often achieved through optimized extraction and clean-up procedures, such as solid-phase extraction (SPE). mdpi.comresearchgate.net These methods enable sensitive and reliable determination of target compounds, with LOQs typically ranging from 1 to 25 µg Kg⁻¹, which is well below the maximum allowable levels for alkaloids in lupin flours (<200 mg Kg⁻¹). mdpi.comresearchgate.net Furthermore, UPLC-MS/MS offers significant advantages in analytical time, with analyses completed in as little as 5 minutes, a substantial reduction compared to traditional liquid chromatography (e.g., 40 minutes) or gas chromatography-mass spectrometry (GC-MS) methods that often require extensive sample preconditioning. nih.gov

Table 1: UPLC-MS/MS Method Validation Parameters for Quinolizidine Alkaloids nih.gov

| Alkaloid | Retention Time (min) | Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) | Equation |

| Lupinine | 2.46 | 10–400 | 1.300 | 3.901 | 0.9996 | y = 1883.4x – 3820.8 |

| 13-hydroxylupanine (B1673957) | 2.49 | 10–400 | 1.245 | 3.736 | 0.9996 | y = 1872.2x – 3762.6 |

| Lupanine (B156748) | 2.80 | 10–400 | 1.300 | 3.901 | 0.9996 | y = 1883.4x – 3820.8 |

| This compound | 3.10 | 10–400 | 0.503 | 1.509 | 0.9997 | y = 1916.6x – 3900.2 |

| Sparteine (B1682161) | 3.30 | 10–400 | 1.700 | 5.102 | 0.9977 | y = 1800.2x – 3600.4 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique extensively employed for the identification and profiling of alkaloid compositions in various plant samples, including seeds and other parts of Lupinus species. mdpi.comresearchgate.net In GC-MS analysis, this compound, along with other quinolizidine alkaloids, is identified by comparing its characteristic mass spectral fragmentation patterns and retention times with those of authentic standards or entries in spectral libraries, such as the Wiley GC-MS library databank. researchgate.nettandfonline.com

GC-MS profiling has successfully identified this compound within complex alkaloid mixtures, often alongside compounds such as sparteine, α-isolupanine, lupanine, nutalline, multiflorine, oxylupanine, and 11,12-dehydrolupanine in different lupin ecotypes. researchgate.net Typical experimental conditions for capillary GC-MS analysis involve the use of specific columns (e.g., HP-5 crosslinked 5% phenylmethylsiloxane), controlled detector and injector temperatures (e.g., 280°C and 250°C, respectively), and inert carrier gases like helium at a flow rate of 1 mL/min. tandfonline.com The mass range for detection commonly spans m/z 20–440. tandfonline.com While GC-MS is valuable for qualitative profiling, it can be associated with more complex preconditioning steps, longer analytical durations, and potentially lower reproducibility when compared to LC-MS methods for quantitative analysis. nih.gov

Supercritical Fluid Chromatography (SFC) represents an advanced chromatographic technique that offers distinct advantages for the separation of a wide range of compounds, including fat molecules. utu.fi While specific detailed applications for this compound are less frequently highlighted in the current literature, SFC-MS/MS has been explored and compared with LC-MS/MS for routine control analyses of challenging matrices like herbs and spices. wur.nl This indicates SFC's potential for providing accurate and repeatable results, often with reduced sample preparation requirements due to the unique properties of supercritical fluids as mobile phases. wur.nl A notable capability of SFC is its utility in chiral separations, which further expands its analytical scope. utu.fi Detection in SFC applications is commonly achieved using a mass spectrometer equipped with an electrospray ionization source. utu.fi

Spectroscopic and Spectrometric Elucidation in Complex Matrices

Spectroscopic and spectrometric techniques are indispensable for confirming the structure of this compound and for understanding its conformational behavior, particularly when isolated from complex biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the definitive structural identification and detailed conformational analysis of small organic molecules, including this compound. researchgate.netnih.govcopernicus.org NMR provides invaluable information regarding the conformational preferences (energy minima) and dynamic behavior (rotational energy barriers) of molecules in solution. copernicus.org

The application of NMR for conformational analysis typically involves the precise measurement of spin-spin coupling constants at varying temperatures and in different solvents. This allows for the determination of the relative populations of various conformers present in solution. nih.gov For this compound, NMR spectroscopy has been specifically employed to investigate its conformational equilibrium, particularly focusing on the interconversion between chair and boat conformations of its fused ring systems. researchgate.net By comparing experimental NMR parameters, such as chemical shifts, Nuclear Overhauser Effects (NOEs), and J-couplings, with those derived from computational models, researchers can accurately identify the relative populations of different conformers, providing a comprehensive understanding of the molecule's three-dimensional structure in solution. copernicus.org

High-Resolution Mass Spectrometry (HRMS), frequently coupled with liquid chromatography techniques such as Ultra-High Performance Liquid Chromatography (UHPLC-HRMS), plays a critical role in the accurate mass measurement and unambiguous structural confirmation of compounds like this compound, especially within complex biological or environmental matrices. ugent.beacs.orgmdpi.com HRMS provides highly precise mass-to-charge (m/z) ratios, which are essential for determining the exact elemental composition of a compound and for distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental compositions). uni.lu

In the context of alkaloid profiling, UHPLC-HRMS has been effectively utilized to tentatively annotate a broad spectrum of alkaloids, including this compound, in samples such as Lupinus albus L. seeds. mdpi.com HRMS analysis is capable of confirming the presence of specific alkaloids and can aid in identifying compounds whose concentrations might be underestimated by other analytical methodologies. ugent.be Typical operational conditions for HRMS often involve heated electrospray ionization (HESI) in the positive ion mode, with optimized settings for parameters such as capillary temperature, spray voltage, and sheath and auxiliary gas flows to maximize ionization efficiency and signal intensity. mdpi.com

Chiroptical Spectroscopy for Stereochemical Assignments

Chiroptical spectroscopy, which measures the differential response of a chiral sample to left and right circularly polarized light, is a crucial tool for determining the absolute configuration and conformation of chiral molecules like this compound saschirality.orgrsc.org. This family of techniques includes Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) rsc.orgmdpi.com.

Electronic Circular Dichroism (ECD) is widely used for stereochemical assignments, particularly in the UV-Vis region where electronic transitions occur saschirality.orgnih.gov. For this compound and other quinolizidine alkaloids, ECD spectra can provide characteristic signals that, when compared with computationally predicted spectra, allow for the unambiguous determination of absolute configuration nih.govresearchgate.net. Computational methods, such as Density Functional Theory (DFT) calculations, are often coupled with experimental ECD data to simulate chiroptical properties and confirm assignments saschirality.orgnih.govfrontiersin.org. The high compatibility between calculated and experimental ECD spectra, often expressed by a similarity factor, can confirm the correctness of the assignment nih.gov.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength and is another chiroptical method used for stereochemical elucidation rsc.orgmdpi.com. While ORD and ECD are complementary, ECD is often preferred for its direct correlation with electronic transitions rsc.orgmdpi.com.

Vibrational Circular Dichroism (VCD) , measured in the infrared region where vibrational transitions occur, has emerged as a reliable method for assigning both absolute configuration and conformations of chiral molecules in solution saschirality.orgrsc.org. VCD can offer advantages over ECD for certain flexible molecules or when ECD provides inconclusive results, although its applicability can depend on specific structural features rsc.orgrsc.orgnih.gov. For instance, in some cases, VCD might not provide as unambiguous an assignment as ECD, even with the same conformer pool used in calculations nih.gov.

The simultaneous use of multiple chiroptical methods (ORD, ECD, VCD) is often encouraged to achieve reliable stereochemical structural elucidation, as different methods probe chiral systems under variable conditions and offer unique sensitivities to different structural features mdpi.com.

Sample Preparation and Extraction Method Optimization for Research Purposes

Effective sample preparation is a critical preliminary step for the accurate analysis of this compound in various matrices, especially complex biological or plant samples researchgate.netgoogle.com. The goal of optimization is to achieve high recovery of the analyte, minimize matrix effects, and ensure the purity of the extract for subsequent analytical techniques researchgate.netthermofisher.com. This compound, being an alkaloid, is typically present in plants as salts, which are water-soluble, while their base forms are soluble in organic solvents nih.gov. This property is often leveraged in extraction methodologies.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that functions similarly to chromatography, employing a solid stationary phase to selectively retain analytes or interfering substances thermofisher.com. SPE is effective for removing interfering compounds from a sample and/or concentrating analytes of interest, thereby improving analytical results in techniques like HPLC, GC, and MS thermofisher.com.

For quinolizidine alkaloids (QAs) including this compound, SPE is often employed as a clean-up step to remove interfering compounds and achieve satisfactory recoveries from complex matrices like lupin researchgate.netuniroma1.it. Different SPE sorbents can be utilized, such as reversed-phase (e.g., C18), ion-exchange, normal phase, and mixed-mode phases, depending on the properties of the analyte and matrix thermofisher.com. For instance, sulfonic acid-functionalized mesoporous silicas have been evaluated as SPE sorbents for alkaloids, demonstrating excellent extraction performance researchgate.net.

Optimized SPE protocols for QAs have shown good recovery percentages. For example, a method using 75 mg of HMS-SO3⁻ in SPE as a clean-up stage achieved good recovery for certain alkaloids researchgate.net. SPE generally uses significantly smaller solvent volumes compared to liquid-liquid extraction (LLE) thermofisher.com.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE), also known as solvent extraction or partitioning, is a classical method used to separate compounds based on their differential solubilities between two immiscible liquid phases, typically an aqueous phase and an organic solvent organomation.com. For alkaloids like this compound, LLE often involves pH adjustment to control the ionization state of the alkaloid. Alkaloids are typically extracted as bases into organic solvents (e.g., chloroform, ethyl acetate) from an alkaline aqueous solution, or as salts into an aqueous phase from an acidic solution nih.govorganomation.com.

A common LLE approach for alkaloids involves initial dissolution in an acidic solution, followed by alkalinization and subsequent purification via LLE or SPE uniroma1.it. For example, a three-step extraction procedure for alkaloids involved alkaline aqueous solution/chloroform/acidic aqueous solution researchgate.net. While LLE is a foundational technique, it can be time-consuming and require larger solvent volumes compared to SPE thermofisher.comijbsac.org.

Matrix Effects and Recovery Assessment

Matrix effects refer to the influence of all components in a sample other than the analyte on the analytical measurement ck12.orgbataviabiosciences.comchromatographyonline.com. These effects can lead to inaccurate quantification by causing either a suppression (underestimation) or enhancement (overestimation) of the analytical signal, particularly in techniques like mass spectrometry where they can affect ionization efficiency bataviabiosciences.com. For this compound analysis in lupin products, matrix effects have been observed, where higher concentrations of this compound sometimes correlated with higher recovery values, suggesting an influence of the matrix or pretreatment procedure sci-hub.se.

Methods to assess and mitigate matrix effects include:

Matrix-matched calibration: Preparing calibration standards in a matrix similar to the samples chromatographyonline.com.

Internal standardization: Adding a known amount of an internal standard to samples and calibration standards to compensate for variations caused by the matrix chromatographyonline.comsci-hub.se. Caffeine has been used as an internal standard in some QA analysis methods researchgate.netsci-hub.se.

Dilution-based methods: Qualitative checks for matrix effects bataviabiosciences.com.

Clean-up steps: Employing techniques like SPE to remove interfering matrix components before analysis researchgate.netthermofisher.comuniroma1.it. An effective clean-up procedure can significantly minimize matrix interference, with reported matrix effects for QAs in lupin samples being ≤23% for all tested levels after SPE uniroma1.it.

Recovery assessment evaluates the efficiency of the extraction and sample preparation process, indicating how much of the analyte is successfully extracted from the matrix rsc.org. It is typically expressed as a percentage. For this compound and other QAs in lupin, recovery rates are crucial for method validation. Studies have reported satisfactory recovery values for this compound. For instance, in UPLC-MS/MS methods for QAs in Lupinus angustifolius and its processed foods, recoveries for this compound and other QAs ranged from 89.5% to 106.2% nih.govacs.orgresearchgate.net. Another study reported recovery ranges of 70–92% for certain alkaloids using SPE researchgate.net. High extraction efficiencies, often confirmed by re-extracting samples and finding only small residual amounts of QAs, are indicative of effective methods nih.gov.

The following table summarizes typical recovery ranges for this compound and related quinolizidine alkaloids in lupin samples, highlighting the effectiveness of optimized extraction and clean-up procedures.

| Analyte Class | Matrix Type | Extraction Method | Recovery Range (%) | Reference |

| Quinolizidine Alkaloids (including this compound) | Lupin beans & processed foods | UPLC-MS/MS (optimized extraction) | 89.5–106.2 | nih.govacs.orgresearchgate.net |

| Quinolizidine Alkaloids (including this compound) | Lupin matrix | Solid-Phase Extraction (SPE) | Satisfactory (≤23% matrix effect) | uniroma1.it |

| Pyrrolizidine Alkaloids | Spiked honey samples | Sulfonated halloysite (B83129) nanotubes SPE | 78.3–101.3 | researchgate.net |

| Alkaloids (general) | Thyme sample | Solid-liquid extraction + SPE | 70–92 | researchgate.net |

Ecological and Biotechnological Research Applications of Angustifoline

Role of Angustifoline (B156810) in Plant-Environment Interactions

This compound, a quinolizidine (B1214090) alkaloid, plays a significant role in how plants, particularly those of the Lupinus genus, interact with their surrounding environment. Its presence and concentration are pivotal in mediating defensive responses against threats and are, in turn, influenced by various environmental cues.

Chemical Ecology of this compound in Plant Defense

The primary ecological function of quinolizidine alkaloids (QAs), including this compound, is chemical defense against herbivores and pathogens. nih.govresearchgate.net These nitrogen-based toxins serve as a deterrent, protecting the plant from being consumed by a wide range of insects and larger animals. nih.gov The bitter taste and toxicity of these alkaloids make the plant unpalatable and potentially harmful if ingested.

Wild lupin species typically exhibit complex alkaloid profiles, which are believed to provide broad-spectrum defense. For instance, Lupinus angustifolius (narrow-leafed lupin) contains this compound as one of its major quinolizidine alkaloids, alongside lupanine (B156748) and 13α-hydroxylupanine. nih.govresearchgate.net The specific blend and concentration of these alkaloids, including this compound, are crucial for the plant's survival, and varieties lacking these chemical defenses are significantly more susceptible to predation. researchgate.net This defense mechanism is a classic example of co-evolution, where plants produce a range of secondary metabolites to fend off herbivores, which in turn may develop tolerance or detoxification mechanisms.

The defensive role of such secondary metabolites is not merely passive. When a plant is attacked by a chewing insect, for example, it can trigger a systemic defense response, sometimes leading to an increased accumulation of toxic compounds in newly developing organs to protect them from future attacks. While not specific to this compound, this general mechanism in plant defense highlights the dynamic role of such chemical compounds.

Influence of Environmental Factors on this compound Production in Plants

The biosynthesis and accumulation of plant secondary metabolites like this compound are not static; they are significantly modulated by external environmental conditions. mdpi.com Factors such as temperature, light availability, water stress, and soil composition can profoundly alter a plant's chemical profile. mdpi.comtandfonline.com

Climatic factors are particularly influential. For example, studies on Lupinus angustifolius have shown that higher ambient temperatures can lead to a higher total alkaloid content. mdpi.com Similarly, drought stress is another major abiotic factor that can enhance the production of quinolizidine alkaloids in lupins. researchgate.net However, the response is often specific to the plant's cultivar, with some varieties showing significant increases in alkaloid levels under stress while others remain relatively stable. tandfonline.comresearchgate.net Light is another critical factor, as it provides the energy for photosynthesis, which produces the precursors for secondary metabolite synthesis. mdpi.com Changes in light intensity, quality, or duration can affect the accumulation of phytochemicals. mdpi.com

| Environmental Factor | General Effect on QA Concentration | Reference |

|---|---|---|

| Temperature | Higher temperatures generally increase QA content. | mdpi.comtandfonline.com |

| Drought Stress | Can increase QA levels, but the effect is cultivar-specific. | tandfonline.comresearchgate.net |

| Light | Abundant light exposure can influence QA accumulation. | tandfonline.commdpi.com |

| Soil Nutrients | Nitrogen-deficient fertilizer may affect QA levels. | tandfonline.com |

| Soil pH | High soil pH is associated with variations in QA content. | tandfonline.com |

Strategies for Modulating this compound Content in Plant Systems

The manipulation of this compound content in plants, particularly in agriculturally important lupin species, is a key focus of biotechnological research. The goal is often to reduce these toxic alkaloids in the grain to make them suitable for human and animal consumption, while potentially retaining them in vegetative parts for defense. nih.gov

Genetic Manipulation and Breeding for Specific this compound Profiles

For decades, conventional breeding has been the primary method for modifying alkaloid content in lupins. researchgate.net The development of "sweet" lupin varieties, which have a significantly lower alkaloid content (often below 0.05% of seed weight), was a major breakthrough that allowed lupins to be used as a protein-rich food and feed source. mdpi.comnih.gov These breeding programs focus on selecting for a recessive allele, known as pauper, which leads to a dramatic reduction in quinolizidine alkaloid synthesis. mdpi.com

Modern molecular tools are accelerating these efforts. Genetic engineering offers more precise control over the alkaloid biosynthesis pathway. nih.gov Techniques such as RNA interference (RNAi) or gene editing using CRISPR/Cas9 could be used to down-regulate or knock out key genes involved in the synthesis or transport of this compound and other alkaloids. nih.govfrontiersin.org Identifying and characterizing the specific genes and transcription factors that regulate the quinolizidine alkaloid pathway is a critical area of ongoing research. nih.gov The recent identification of a gene responsible for the "sweet" trait in lupins represents a significant advance, enabling more efficient marker-assisted selection in breeding programs and opening possibilities for engineering other legume species. mdpi.com

| Lupin Species | Major Alkaloids | Reference |

|---|---|---|

| Lupinus angustifolius (Narrow-leafed lupin) | Lupanine, 13α-hydroxylupanine, This compound | researchgate.net |

| Lupinus albus (White lupin) | Lupanine, 13α-hydroxylupanine, Albine | researchgate.net |

| Lupinus luteus (Yellow lupin) | Sparteine (B1682161), Lupinine | researchgate.net |

| Lupinus mutabilis (Andean lupin) | Sparteine, Lupanine, Ammodendrine | nih.gov |

Agricultural Practices Affecting this compound Accumulation

In addition to genetic strategies, agronomic practices can also be employed to manage the accumulation of this compound in crops. These practices can influence the environmental conditions that, as previously discussed, affect alkaloid synthesis. tandfonline.com

Nutrient management is a key factor. The type and amount of fertilizer applied can alter the soil chemistry and nutrient availability for the plant, thereby influencing secondary metabolism. wur.nl For example, managing nitrogen, phosphorus, and potassium levels can impact the final alkaloid concentration in the plant. tandfonline.com The choice between conventional and organic farming systems can also have an effect, with organic practices potentially influencing the soil microbiome and nutrient dynamics in ways that alter plant chemistry. tandfonline.com

Other practices, such as irrigation scheduling, can mitigate drought stress, which is known to affect alkaloid levels. tandfonline.comresearchgate.net Crop rotation and tillage practices can also have an indirect effect by altering soil structure, water retention, and microbial communities. frontiersin.org While much of the research on agricultural practices focuses on broader outcomes like yield or major nutrient content, there is a growing understanding that these practices also have subtle but significant impacts on the chemical composition of crops, including their content of secondary metabolites like this compound. mdpi.comcabidigitallibrary.org

Future Directions and Emerging Research Avenues for Angustifoline

Unresolved Biosynthetic Pathways and Enzymatic Discovery

The biosynthesis of quinolizidine (B1214090) alkaloids (QAs), including Angustifoline (B156810), is derived from the amino acid L-lysine rsc.orgnih.govacs.org. Despite their importance in agriculture and potential applications, the complete biosynthetic pathway of QAs is not fully understood, with only the initial two enzymes identified to date rsc.orgnih.govrsc.org. The conversion of L-lysine to cadaverine (B124047) by lysine (B10760008) decarboxylase (LDC) and subsequent oxidative deamination to Δ1-piperideine by copper amine oxidase (CuAO) represent the known early steps frontiersin.orgrsc.orgnih.gov.

Future research is imperative to identify and characterize the remaining enzymes involved in the intricate pathway leading to this compound. Studies comparing "bitter" lupin varieties (high QA content) with "sweet" varieties (low QA content) suggest that certain biosynthetic steps, such as the ring closure forming lupanine (B156748) (a precursor to this compound), may be transcriptionally or post-transcriptionally regulated researchgate.net. The enzymatic function of acyltransferases, like Lupinus angustifolius acyltransferase (LaAT), which are implicated in QA ester formation, also requires further experimental confirmation nih.gov. Leveraging new resources for gene discovery in lupins is expected to facilitate the full elucidation of the QA pathway and the identification of these missing enzymatic components rsc.orgrsc.org. The observation of high enantiomeric excess in QAs also suggests the involvement of stereoselective enzyme catalysis, an area ripe for discovery frontiersin.org.

Advanced Computational Studies on this compound Interactions (e.g., Molecular Dynamics, Docking)

Advanced computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and understanding the interactions of small molecules like this compound with biological targets openaccessjournals.combiotechrep.irmdpi.comrsc.orgnih.gov. These techniques are widely applied in drug design, elucidation of enzyme mechanisms, and broader molecular recognition processes openaccessjournals.com.

For this compound, future computational studies could focus on:

Predicting Binding Poses and Affinities: Employing molecular docking to identify the preferred binding orientations and estimated binding strengths of this compound with various proteins or receptors.

Dynamic Simulations: Utilizing MD simulations to capture the flexibility of this compound and its potential targets, providing insights into binding kinetics and conformational changes upon interaction openaccessjournals.com.

Improving Predictive Models: Addressing current challenges in computational chemistry, such as enhancing scoring functions and incorporating more accurate energy calculations to improve the reliability of predictions openaccessjournals.com.

Integration with Experimental Data: Combining computational predictions with experimental data from techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to validate and refine in silico models openaccessjournals.com.

Machine Learning and AI: Applying machine learning algorithms and artificial intelligence to molecular docking and MD data to improve prediction accuracy and efficiency, particularly in large-scale virtual screening campaigns aimed at identifying novel interactions or therapeutic targets for this compound openaccessjournals.com.

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of novel synthetic pathways and catalytic methods is a dynamic field in organic chemistry, offering opportunities for the efficient and selective synthesis of complex natural products like this compound ekb.eg. Future research in this area for this compound could involve:

Designing Novel Catalytic Systems: Exploring and engineering new transition metal-based catalysts, organocatalysts, or enzymatic catalysts to achieve unprecedented chemical reactions for this compound synthesis ekb.egutas.edu.au. This includes the potential for rapid and direct synthesis of this compound and its derivatives.

Sustainable Synthesis: Focusing on green chemistry principles to develop more efficient, selective, and reusable catalytic systems, potentially incorporating earth-abundant, non-toxic metals or bio-inspired frameworks to reduce environmental impact researchgate.net.

Mimicking Biosynthesis: Developing artificial systems through synthetic biology that mimic the complex biochemical synthetic pathways observed in nature, which could lead to novel, more efficient routes for this compound production europa.eu.

Computational-Assisted Design: Integrating computational methodologies, such as Density Functional Theory (DFT) and molecular modeling, to explore reaction mechanisms, predict transition states, and guide the rational design of new synthetic strategies for this compound ekb.eg.

Deeper Elucidation of this compound's Molecular Mechanisms Beyond Established Areas

While quinolizidine alkaloids exhibit a range of pharmacological effects, including sedative, anticonvulsant, anti-inflammatory, antiviral, and antitumor activities, the specific molecular mechanisms of this compound itself require more in-depth investigation beyond general classifications acs.org.

Future research should aim to:

Identify Specific Molecular Targets: Pinpoint the precise proteins, enzymes, or receptors with which this compound directly interacts to elicit its biological effects. This involves moving beyond broad activity classifications to detailed molecular interactions.

Map Signaling Pathways: Elucidate the downstream signaling pathways affected by this compound's interactions, providing a comprehensive understanding of its cellular impact.

Structure-Activity Relationship (SAR) Studies: Conduct detailed SAR studies to understand how modifications to the this compound structure influence its binding affinity and modulate its biological activity, guiding the design of more potent or selective derivatives.

Comparative Mechanistic Studies: Compare the molecular mechanisms of this compound with other well-characterized quinolizidine alkaloids or known bioactive compounds to identify shared or unique modes of action.

Application of Multi-Omics Approaches in this compound Research (e.g., Transcriptomics, Metabolomics)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of complex biological systems aginganddisease.orgmdpi.commdpi.comresearchgate.netnih.gov. These integrated strategies are crucial for understanding the genetic, epigenetic, and metabolic networks underlying various traits and responses mdpi.com.

In the context of this compound research, multi-omics approaches can be applied to:

Biosynthesis Elucidation: Utilize transcriptomics and metabolomics to identify genes and enzymes involved in this compound biosynthesis in Lupinus species. By comparing gene expression profiles (transcriptomics) and metabolite levels (metabolomics) between high- and low-Angustifoline producing varieties, researchers can pinpoint candidate genes and regulatory elements researchgate.netmdpi.com.

Regulatory Mechanisms: Investigate the transcriptional and post-transcriptional regulation of this compound accumulation in plants, including responses to environmental stimuli or genetic manipulations researchgate.net.

Impact on Biological Systems: Apply multi-omics to study the effects of this compound exposure on various biological systems (e.g., cell lines, model organisms). This could involve analyzing changes in gene expression (transcriptomics) and global metabolite profiles (metabolomics) to understand its systemic impact and identify potential biomarkers or pathways of action nih.gov.

Single-Cell Multi-Omics: Employ emerging single-cell multi-omics technologies to analyze this compound's effects or biosynthesis at the cellular level, providing unprecedented resolution into cellular heterogeneity and specific cellular responses aginganddisease.orgmdpi.com.

Data Integration and AI: Leverage artificial intelligence (AI) and machine learning algorithms to integrate and analyze the vast and complex datasets generated by multi-omics studies, facilitating the discovery of novel insights and correlations related to this compound mdpi.comresearchgate.net.

These future directions represent a concerted effort to move beyond the current understanding of this compound, aiming for a comprehensive elucidation of its biological origins, interactions, and potential for scientific and industrial applications.

Q & A

Q. What analytical methods are recommended for quantifying angustifoline in plant material, and how can cross-reactivity with structurally similar alkaloids be addressed?

this compound, a quinolizidine alkaloid, is often quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . However, its structural similarity to lupanine, α-isolupanine, and other alkaloids necessitates careful method validation. To minimize cross-reactivity:

- Use chromatographic separation with optimized mobile phases (e.g., acetonitrile/ammonium formate gradients).

- Employ selective ion monitoring (SIM) in MS to distinguish this compound (m/z 234.3) from co-eluting compounds.

- Validate specificity using reference standards for all major alkaloids in the sample matrix .

Q. What factors contribute to variability in this compound content across Lupinus species, and how should experimental designs account for this?

this compound concentrations vary due to genetic differences (e.g., mutant vs. wild-type plants), environmental stressors, and developmental stages . To address variability:

- Standardize plant growth conditions (light, soil pH, nutrient availability).

- Use advanced generations of mutants (e.g., EMS-induced mutants) to stabilize alkaloid profiles .

- Collect multiple biological replicates and report data as mean ± standard deviation with statistical significance testing (ANOVA or t-tests) .

Q. How can researchers differentiate this compound’s pharmacological effects from those of co-occurring alkaloids in in vitro studies?

To isolate this compound’s effects:

- Purify the compound via preparative HPLC or column chromatography, verifying purity (>95%) via NMR and high-resolution MS .

- Use knockout or silencing techniques (e.g., CRISPR/Cas9) in plant models to reduce confounding alkaloid production .

- Compare dose-response curves of pure this compound with whole-alkaloid extracts to identify synergistic/antagonistic interactions .

Advanced Research Questions

Q. What are the methodological challenges in elucidating this compound’s biosynthetic pathway, and how can omics approaches resolve them?

Key challenges include transient expression of biosynthetic enzymes and low metabolite abundance in plant tissues. Strategies include:

- Transcriptomics : Identify candidate genes (e.g., cytochrome P450s, acyltransferases) via RNA-seq of high- vs. low-angustifoline genotypes .

- Metabolomics : Map intermediates using LC-HRMS and stable isotope labeling (e.g., ¹³C-glucose) to trace carbon flux .

- Heterologous expression : Validate enzyme function by expressing candidate genes in Nicotiana benthamiana or yeast systems .

Q. How can contradictions in this compound’s reported toxicity thresholds be resolved across preclinical studies?

Discrepancies arise from differences in sample preparation (e.g., raw vs. processed lupin extracts) and model organisms. To harmonize

- Adhere to NIH guidelines for preclinical studies, including detailed reporting of dose, administration route, and animal strain .

- Use benchmark dose (BMD) modeling to calculate toxicity thresholds with 95% confidence intervals .

- Conduct meta-analyses of existing data to identify confounding variables (e.g., alkaloid synergies) .

Q. What experimental frameworks are suitable for studying this compound’s role in plant defense mechanisms?

A PICO (Population, Intervention, Comparison, Outcome) framework is recommended:

- Population : Lupinus albus or L. angustifolius under herbivore/pathogen stress.

- Intervention : this compound application or genetic overexpression.

- Comparison : Wild-type plants or vector controls.

- Outcome : Quantify herbivore mortality, pathogen growth inhibition, and jasmonate signaling markers .

Key Considerations for Experimental Design

- Reproducibility : Include detailed protocols for alkaloid extraction (e.g., solvent ratios, sonication time) .

- Ethics : For in vivo studies, justify sample sizes and adhere to ARRIVE guidelines .

- Data Transparency : Deposit raw chromatograms and genomic sequences in public repositories (e.g., NCBI, MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.